molecular formula C7H6F3NO2S2 B3048934 4-(Trifluoromethylthio)benzenesulfonamide CAS No. 1869-25-6

4-(Trifluoromethylthio)benzenesulfonamide

Cat. No.: B3048934
CAS No.: 1869-25-6
M. Wt: 257.3 g/mol
InChI Key: KRJKMVQGNLIIPB-UHFFFAOYSA-N
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Description

Significance of the Benzenesulfonamide (B165840) Moiety in Bioactive Compounds

The benzenesulfonamide moiety is a cornerstone in the architecture of a multitude of bioactive compounds and clinically approved drugs. mdpi.comxindaobiotech.com Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets through its sulfonamide group, which can act as both a hydrogen bond donor and acceptor. xindaobiotech.com This characteristic allows for strong and specific binding to the active sites of various enzymes and receptors.

The benzene (B151609) ring component of the scaffold provides a hydrophobic surface that can participate in van der Waals and pi-stacking interactions, further enhancing binding affinity. xindaobiotech.com Moreover, the aromatic ring serves as a convenient anchor for the introduction of various substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacodynamic and pharmacokinetic profile. The inherent structural rigidity and chemical stability of the benzenesulfonamide core also contribute to its utility in drug design.

The therapeutic applications of benzenesulfonamide-containing drugs are remarkably diverse, spanning a wide range of medical fields. They are integral to the development of:

Antimicrobial agents: Historically, sulfonamide drugs were among the first effective systemic antibacterials. sigmaaldrich.comrsc.org

Anticancer agents: Many benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme overexpressed in certain tumors. nih.govsigmaaldrich.com

Anti-inflammatory drugs: This scaffold is a key component of selective COX-2 inhibitors used to treat inflammation and pain.

Antiviral agents: Researchers have explored benzenesulfonamide derivatives for their potential to inhibit viral replication. rsc.orgresearchgate.net

Antidiabetic agents: The sulfonylurea class of drugs, which are derivatives of sulfonamides, are used to manage type 2 diabetes. rsc.org

Role of the Trifluoromethylthio Group (SCF₃) in Enhancing Molecular Properties and Interactions

The trifluoromethylthio (SCF₃) group has garnered increasing attention in medicinal chemistry for its ability to significantly enhance the properties of drug candidates. nih.gov Its introduction into a molecular scaffold can lead to profound improvements in lipophilicity, metabolic stability, and binding affinity.

One of the most notable features of the SCF₃ group is its high lipophilicity. researchgate.netnih.gov This property can substantially improve a molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. Enhanced lipophilicity often translates to improved pharmacokinetic properties.

Furthermore, the trifluoromethylthio group is a strong electron-withdrawing group. researchgate.netnih.gov This electronic effect can modulate the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH and, consequently, their interaction with biological targets. The electron-withdrawing nature of the SCF₃ group can also render aromatic rings less susceptible to oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. nih.gov

In terms of molecular interactions, the SCF₃ group can participate in non-covalent interactions that contribute to binding affinity. These include dipole-dipole interactions and hydrophobic interactions. The unique electronic and steric properties of the SCF₃ group can lead to novel binding modes that may not be achievable with other substituents.

Historical Development and Evolution of Related Sulfonamide Derivatives in Drug Discovery

The journey of sulfonamide derivatives in drug discovery began in the early 20th century with the discovery of their antibacterial properties. sigmaaldrich.combldpharm.com In the 1930s, the antibacterial efficacy of the dye Prontosil was found to be due to its in vivo conversion to sulfanilamide (B372717), the first sulfonamide drug. sigmaaldrich.com This discovery marked the beginning of the era of chemotherapy and saved countless lives from bacterial infections before the widespread availability of penicillin. sigmaaldrich.com

The initial success of sulfanilamide spurred extensive research into the synthesis and evaluation of thousands of sulfonamide derivatives. This led to the development of a wide array of antibacterial agents with improved potency, broader spectrum of activity, and better solubility. bldpharm.com Notable examples from this era include sulfapyridine, sulfathiazole, and sulfadiazine. bldpharm.com

The discovery of penicillin and other antibiotics in the mid-20th century led to a decline in the use of sulfonamides for systemic bacterial infections. However, research into this versatile scaffold continued, leading to the discovery of new therapeutic applications beyond their antimicrobial effects. This evolution saw the development of:

Carbonic anhydrase inhibitors: Acetazolamide, a sulfonamide derivative, was discovered in the 1950s and became the first non-mercurial diuretic. This discovery opened up a new field of research into inhibitors of this enzyme for various conditions, including glaucoma.

Sulfonylureas: The observation that some sulfonamides caused hypoglycemia led to the development of the sulfonylurea class of antidiabetic drugs, such as tolbutamide, in the 1950s. bldpharm.com

Thiazide diuretics: Further exploration of sulfonamide chemistry resulted in the synthesis of chlorothiazide (B1668834) in the late 1950s, the first of the thiazide diuretics, which have become a mainstay in the treatment of hypertension.

Selective COX-2 inhibitors: In the 1990s, the discovery of celecoxib, a diarylheterocycle containing a benzenesulfonamide moiety, revolutionized the treatment of inflammatory disorders by providing a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

This historical progression demonstrates the remarkable versatility and enduring importance of the sulfonamide scaffold in medicinal chemistry.

Overview of Research Trajectories Focusing on the 4-(Trifluoromethylthio)benzenesulfonamide Core

Recent research efforts have begun to specifically explore the potential of the this compound core in the design of novel therapeutic agents. These investigations aim to leverage the combined benefits of the benzenesulfonamide pharmacophore and the property-enhancing effects of the trifluoromethylthio group.

Current research trajectories are focused on several key areas:

Synthesis of Novel Derivatives: Chemists are developing efficient synthetic methodologies to incorporate the this compound scaffold into a diverse range of molecular architectures. This includes the synthesis of derivatives with various substituents on the sulfonamide nitrogen and the aromatic ring to explore structure-activity relationships (SAR).

Exploration of Biological Activities: Researchers are screening libraries of this compound derivatives against a variety of biological targets. This includes enzymes, receptors, and ion channels implicated in a range of diseases such as cancer, infectious diseases, and inflammatory disorders.

Antimicrobial Applications: Building on the historical success of sulfonamides as antibacterials, studies are investigating the efficacy of this compound derivatives against drug-resistant bacterial strains. The unique properties of the SCF₃ group may help to overcome existing resistance mechanisms.

Enzyme Inhibition: A significant area of focus is the design of potent and selective enzyme inhibitors. The this compound scaffold is being utilized to develop inhibitors for targets such as carbonic anhydrases, kinases, and proteases, which are relevant in oncology and other therapeutic areas.

While research on this specific scaffold is still in its relatively early stages compared to more established sulfonamide derivatives, the initial findings are promising and suggest that the this compound core holds considerable potential for the development of the next generation of innovative medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S2/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJKMVQGNLIIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398807
Record name 4-(trifluoromethylsulfanyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869-25-6
Record name 4-(trifluoromethylsulfanyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TRIFLUOROMETHYLTHIO)BENZENESULFONAMIDE
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Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethylthio Benzenesulfonamide Derivatives

Strategies for the Construction of the 4-(Trifluoromethylthio)benzenesulfonamide Core

The formation of the this compound scaffold can be achieved through several synthetic routes. These strategies primarily involve either the direct introduction of the trifluoromethylthio group onto a pre-existing benzenesulfonamide (B165840) ring or the construction of the sulfonamide moiety on a trifluoromethylthio-substituted aromatic precursor.

Direct Trifluoromethylthiolation Approaches for Benzenesulfonamide Precursors

Direct C-H trifluoromethylthiolation of aromatic rings has emerged as a powerful tool in organic synthesis. This approach allows for the late-stage introduction of the SCF3 group, which is advantageous in the synthesis of complex molecules. Various electrophilic trifluoromethylthiolating reagents have been developed for this purpose. While direct trifluoromethylthiolation of the parent benzenesulfonamide is not extensively documented, the methodologies developed for other aromatic systems can be applied.

Prominent electrophilic trifluoromethylthiolating reagents include N-trifluoromethylthio-dibenzenesulfonimide and N-trifluoromethylthiosaccharin. chemrxiv.orgtandfonline.comresearchgate.net These reagents, often activated by a Lewis or protic acid, can react with electron-rich and some unactivated aromatic compounds to install the SCF3 group. tandfonline.comthieme-connect.com For a benzenesulfonamide precursor, the sulfonamide group is deactivating, making electrophilic aromatic substitution challenging. However, under appropriate catalytic conditions, this transformation may be feasible.

For instance, the use of a triptycenyl sulfide (B99878) catalyst in conjunction with triflic acid has been shown to enhance the electrophilicity of the SCF3 fragment, enabling the trifluoromethylthiolation of unactivated aromatics at room temperature. osaka-u.ac.jp Another approach involves the use of trifluoromethanesulfenamide as a reagent for direct electrophilic trifluoromethylthiolation of various aromatic and heteroaromatic compounds under mild conditions with a catalytic amount of a protic or Lewis acid. thieme-connect.com

Table 1: Examples of Electrophilic Trifluoromethylthiolating Reagents and their General Applicability

ReagentActivating Agent(s)Substrate ScopeReference(s)
N-Trifluoromethylthio-dibenzenesulfonimideNone or AcidElectron-rich arenes, heteroarenes, styrenes chemrxiv.orgresearchgate.netacs.org
N-TrifluoromethylthiosaccharinLewis/Protic Acid(Hetero)arenes, olefins tandfonline.comgoogle.com
TrifluoromethanesulfenamideProtic/Lewis AcidAromatic and heteroaromatic compounds thieme-connect.com
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamideCopper Iodide (for boronic acids)Enolates, benzyl (B1604629) derivatives, boronic acids tcichemicals.com

Sulfonylation of Trifluoromethylthio-Substituted Aromatic Precursors

An alternative and often more practical approach to the this compound core is a multi-step synthesis commencing with a trifluoromethylthio-substituted aromatic precursor. This method involves the formation of a key intermediate, 4-(trifluoromethylthio)benzenesulfonyl chloride, which is then converted to the desired sulfonamide.

A common route begins with 4-(trichloromethylthio)aniline, which can be converted to 4-(trifluoromethylthio)aniline. orgsyn.org The resulting aniline (B41778) derivative can then undergo a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield 4-(trifluoromethylthio)benzenesulfonyl chloride. google.comorgsyn.orgnih.gov

The final step is the amination of the sulfonyl chloride. This is typically achieved by reacting 4-(trifluoromethylthio)benzenesulfonyl chloride with ammonia (B1221849) or an ammonia equivalent. This reaction readily proceeds to afford this compound in good yield. nih.gov

Scheme 1: Synthesis of this compound via Sulfonylation of a Precursor

Fluorination: 4-(Trichloromethylthio)aniline → 4-(Trifluoromethylthio)aniline

Diazotization and Sulfonylation: 4-(Trifluoromethylthio)aniline → 4-(Trifluoromethylthio)benzenesulfonyl chloride

Amination: 4-(Trifluoromethylthio)benzenesulfonyl chloride → this compound

This stepwise approach offers good control over regioselectivity and is often high-yielding.

Multicomponent Reactions Incorporating the Trifluoromethylthio and Sulfonamide Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. While a specific MCR for the direct synthesis of this compound has not been prominently reported, the principles of MCRs for sulfonamide synthesis can be considered.

For example, MCRs have been developed for the synthesis of various sulfonamides from components like triarylbismuthines, nitro compounds, and a sulfur dioxide source. researchgate.net Another approach involves the electrochemical three-component reaction of cinnamic acids, sulfur dioxide, and amines to produce vinyl sulfonamides. chemrxiv.org A hypothetical MCR for this compound could involve a trifluoromethylthiolated aromatic component, an amine, and a source of sulfur dioxide, brought together by a suitable catalyst. While speculative, the development of such a convergent and atom-economical MCR would be a significant advancement.

Functionalization and Derivatization at the Sulfonamide Nitrogen

The sulfonamide nitrogen of this compound is a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially altered biological activities and physicochemical properties.

Alkylation and Acylation Strategies

Alkylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl groups through N-alkylation reactions. Common methods for the N-alkylation of sulfonamides involve the use of alkyl halides in the presence of a base. dnu.dp.uarsc.org The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion that then displaces the halide from the alkylating agent. A variety of bases can be employed, including alkali metal carbonates, hydroxides, and hydrides. The existence of commercially available N-methylated derivatives such as 4-Methyl-n-((trifluoromethyl)thio)benzenesulfonamide confirms the viability of this approach. bldpharm.com More advanced methods include manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.org

Acylation: N-acylation of this compound can be achieved by reacting it with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net These reactions are often catalyzed by a Lewis acid, such as copper(II) triflate, which enhances the electrophilicity of the acylating agent. tandfonline.com The reaction conditions are generally mild, and a variety of functional groups are tolerated, providing the corresponding N-acylsulfonamides in good yields. tandfonline.comresearchgate.net The use of N-acylbenzotriazoles in the presence of a strong base like sodium hydride also provides an efficient route to N-acylsulfonamides. semanticscholar.orgepa.gov

Table 2: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

TransformationReagentsCatalyst/BaseGeneral ConditionsReference(s)
N-AlkylationAlkyl HalideBase (e.g., K2CO3, NaH)Varies with substrate and alkylating agent organic-chemistry.orgnih.gov
N-AlkylationAlcoholMn(I) PNP pincer complexRefluxing solvent acs.org
N-AcylationAcyl Chloride or Acid AnhydrideLewis Acid (e.g., Cu(OTf)2)Mild conditions, often at room temperature tandfonline.comresearchgate.net
N-AcylationN-AcylbenzotriazoleStrong Base (e.g., NaH)Anhydrous conditions semanticscholar.orgepa.gov

Amidation and Sulfonamidation Reactions

Amidation: The term amidation in this context refers to the formation of an N-acylsulfonamide, which is covered under the acylation section above. The reaction of this compound with a carboxylic acid or its derivative leads to the formation of an N-acylsulfonamide.

Sulfonamidation: Sulfonamidation involves the reaction of the sulfonamide nitrogen with a sulfonylating agent, typically a sulfonyl chloride, to form a di-sulfonated amine (a sulfonimide). The reaction of this compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base would be expected to yield the corresponding N-sulfonyl-4-(trifluoromethylthio)benzenesulfonamide. The existence of N-(Phenylsulfonyl)-N-[(trifluoromethyl)thio]benzenesulfonamide in chemical databases suggests the feasibility of such transformations.

Substitution Pattern Modifications on the Aromatic Ring System

General principles of electrophilic aromatic substitution suggest that the electronic properties of the sulfonamide (-SO₂NH₂) and trifluoromethylthio (-SCF₃) groups would direct the regioselectivity of substitution reactions on the aromatic ring. The -SO₂NH₂ group is generally considered a deactivating, meta-directing group, while the -SCF₃ group is also deactivating and meta-directing due to its strong electron-withdrawing nature. researchgate.net Therefore, electrophilic substitution would be expected to occur at the positions meta to these substituents, if the reaction is feasible.

Halogenation and Nitration Reactions

The introduction of halogen or nitro groups onto an aromatic ring is a fundamental transformation in organic synthesis. stmarys-ca.edumasterorganicchemistry.com Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Given the deactivating nature of the substituents on this compound, forcing conditions would likely be required for nitration. stmarys-ca.edu

However, a specific literature search for the halogenation or nitration of this compound did not yield any dedicated studies or protocols. While general methods for the nitration of substituted aromatic rings are well-established, their direct application and the resulting product distribution for this specific substrate have not been reported in the available literature. organic-chemistry.orgnih.gov

Introduction of Heterocyclic Moieties

The synthesis of benzenesulfonamide derivatives bearing heterocyclic moieties is an active area of research, particularly in the development of new therapeutic agents. sciforum.netnih.gov These syntheses often involve the coupling of a benzenesulfonamide core with a heterocyclic partner. nih.gov

Despite the interest in such hybrid molecules, there is a lack of specific reports on the introduction of heterocyclic moieties directly onto the aromatic ring of this compound. Research in this area tends to focus on other substituted benzenesulfonamide scaffolds. sciforum.netnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgmdpi.com The Suzuki-Miyaura coupling, for instance, typically involves the reaction of an aryl halide or triflate with a boronic acid or its derivative. kyushu-u.ac.jptcichemicals.com The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, rsc.orglibretexts.orgorganic-chemistry.org while the Stille reaction couples an organotin compound with an organic halide. harvard.edumsu.eduyoutube.com

For this compound to participate in these reactions as the electrophilic partner, it would first need to be functionalized with a suitable leaving group, such as a halogen (iodine, bromine) or a triflate. The literature contains no specific examples of Suzuki, Sonogashira, or Stille reactions being performed on derivatives of this compound. The existing research on these coupling reactions focuses on a wide array of other substrates. wikipedia.orgwikipedia.orgmdpi.com

Stereoselective Synthesis of Chiral Analogs (If Applicable from Search)

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. However, the structure of this compound itself is achiral. Chiral analogs could potentially be synthesized if a chiral center is introduced, for example, by substitution on the sulfonamide nitrogen or through the stereoselective synthesis of derivatives containing chiral side chains.

A search of the available literature did not provide any information on the stereoselective synthesis of chiral analogs specifically derived from this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This can include the use of environmentally benign solvents, catalysts, and reaction conditions.

There are no specific studies in the reviewed literature that describe "green" synthetic approaches for this compound. While there is a growing body of research on green chemistry in the synthesis of various organic compounds, including some sulfonamides, this specific molecule has not been the subject of such investigations in the available reports. researchgate.net

Mechanistic Investigations of Molecular Interactions and Biological Activities

Molecular Target Identification and Validation

The primary molecular targets identified for benzenesulfonamide (B165840) derivatives are a class of metalloenzymes known as carbonic anhydrases. Research into other potential targets such as receptors, kinases, and efflux pumps for this specific compound is less defined.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases I, II, IX, XII)

Benzenesulfonamides are a well-established class of potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide moiety (-SO2NH2) is crucial for this inhibitory activity, as it binds to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form.

Various isoforms of human (h) CAs are targeted by these inhibitors. The cytosolic isoforms hCA I and hCA II are often considered off-targets, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are of significant interest in oncology. Research on fluorinated benzenesulfonamides, a category to which 4-(Trifluoromethylthio)benzenesulfonamide belongs, demonstrates potent, nanomolar-level inhibition across these isoforms. drugbank.com Generally, these compounds show moderate inhibition of cytosolic isoforms and highly potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms IX and XII. nih.gov

The inhibitory potency is quantified by the inhibition constant (Ki), with lower values indicating stronger binding and more potent inhibition. The data below, gathered from studies on related 4-substituted benzenesulfonamides, illustrates the typical inhibitory profile against key CA isoforms. nih.gov

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Benzenesulfonamide Derivatives (Range)41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4

Receptor Agonism or Antagonism Profiling

While comprehensive receptor profiling for this compound is not extensively documented in the available literature, the broader benzenesulfonamide chemical scaffold has been shown to interact with nuclear receptors. For instance, a complex benzenesulfonamide derivative, T0901317, was identified as a high-affinity inverse agonist for the Retinoic Acid Receptor-related Orphan Receptors RORα and RORγ, with Ki values of 132 nM and 51 nM, respectively. nih.govnih.gov This finding indicates that while the primary target of simple sulfonamides is carbonic anhydrase, the benzenesulfonamide framework can be incorporated into molecules that modulate receptor activity. However, specific agonistic or antagonistic activities for this compound itself have not been reported.

Kinase Inhibition (e.g., TrkA, PI3K)

Based on a review of the scientific literature, there are no specific studies documenting the direct inhibitory activity of this compound against Tropomyosin receptor kinase A (TrkA) or Phosphoinositide 3-kinase (PI3K). The development of kinase inhibitors is a major area of pharmaceutical research, but this particular compound has not been identified as an inhibitor of these specific kinase families. nih.gov

Efflux Pump Modulation

The modulation of bacterial or cancer cell efflux pumps is a strategy to overcome multidrug resistance. These pumps actively transport therapeutic agents out of the cell, reducing their efficacy. While certain compounds containing trifluoromethyl groups, such as trifluoromethyl ketones, have been investigated for their ability to inhibit efflux pumps, the role of this compound in this capacity has not been documented in the available scientific literature. nih.gov

Detailed Biochemical Mechanisms of Action

The primary mechanism of action for benzenesulfonamide-based inhibitors is their interaction with the active site of carbonic anhydrases. The kinetics of this interaction provide a detailed understanding of the binding process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophore Features and Essential Moieties

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For benzenesulfonamide (B165840) derivatives, the sulfonamide moiety (-SO2NH2) is a well-established and critical pharmacophore. This group can act as a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms), allowing for crucial interactions with amino acid residues in the active site of target proteins, such as enzymes or receptors. The tetrahedral geometry of the sulfur atom provides a defined spatial orientation for these interactions.

The aromatic ring serves as a scaffold, positioning the sulfonamide and trifluoromethylthio groups in a specific orientation for target binding. It can also engage in hydrophobic or π-stacking interactions with the target. The trifluoromethylthio group (-SCF3) is a unique moiety that significantly influences the molecule's electronic properties and lipophilicity.

Impact of Trifluoromethylthio Group Position and Substitution on Biological Potency and Selectivity

The position of the trifluoromethylthio group on the benzene (B151609) ring is crucial for determining the molecule's biological activity and selectivity. In the case of 4-(Trifluoromethylthio)benzenesulfonamide, the -SCF3 group is in the para position relative to the sulfonamide group.

The trifluoromethylthio group is strongly electron-withdrawing and highly lipophilic. Its placement at the para position can influence:

Acidity of the Sulfonamide Protons: The electron-withdrawing nature of the -SCF3 group can increase the acidity of the N-H protons of the sulfonamide, which may affect its binding affinity to certain targets.

Metabolic Stability: The carbon-sulfur and carbon-fluorine bonds in the -SCF3 group are generally stable to metabolic degradation, which can enhance the compound's half-life in vivo.

Studies on related benzenesulfonamide derivatives have shown that altering the position of such electron-withdrawing groups can dramatically alter potency and selectivity. For instance, moving a substituent from the para to the meta or ortho position can change the orientation of the molecule within the binding site, leading to different interactions and biological outcomes.

Table 1: Hypothetical Impact of -SCF3 Position on Biological Activity

Position of -SCF3Expected Impact on PotencyExpected Impact on SelectivityRationale
para (4-position)Moderate to HighMay vary depending on the targetBalances electronic effects and steric interactions within the binding site.
meta (3-position)Potentially Higher or LowerMay be alteredChanges the electronic distribution and spatial arrangement of functional groups.
ortho (2-position)Likely LowerMay be alteredPotential for steric hindrance with the sulfonamide group, affecting binding.

Influence of Aromatic Ring Substituents on Activity and Selectivity

Introducing additional substituents on the aromatic ring of this compound would further modulate its activity and selectivity. The nature, size, and position of these substituents are critical.

Electron-donating groups (e.g., -CH3, -OCH3): These groups could decrease the acidity of the sulfonamide protons and alter the electronic character of the aromatic ring, potentially affecting binding.

Electron-withdrawing groups (e.g., -Cl, -F, -NO2): Additional electron-withdrawing groups would further increase the acidity of the sulfonamide and could introduce new interaction points (e.g., halogen bonding). Research on other benzenesulfonamides has shown that small hydrophobic groups like fluorine or chlorine can sometimes enhance potency.

Bulky groups: Large substituents could cause steric clashes within the binding site, likely reducing or abolishing activity.

Table 2: Predicted Effects of Aromatic Ring Substituents

SubstituentPositionPredicted Effect on ActivityRationale
-Cl2- or 3-positionMay increase potencyCan form halogen bonds and increase lipophilicity.
-CH32- or 3-positionMay decrease or have no effectCan introduce steric hindrance or unfavorable hydrophobic interactions.
-OH2- or 3-positionMay increase or decrease potencyCan act as a hydrogen bond donor/acceptor, but may decrease membrane permeability.

Conformational Analysis of Bioactive Conformations and Their Role in Binding

The three-dimensional conformation of this compound is critical for its biological activity. The molecule is not entirely rigid and can adopt different conformations due to rotation around the C-S and S-N bonds. The bioactive conformation is the specific spatial arrangement of the molecule when it is bound to its biological target.

Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be used to predict the low-energy conformations of the molecule. The bioactive conformation is often, but not always, one of these low-energy states. Understanding the preferred conformations is essential for designing more potent and selective analogs. For example, the dihedral angle between the aromatic ring and the sulfonamide group can influence how the molecule fits into a binding pocket.

Ligand Efficiency and Lipophilic Efficiency Assessments in Lead Optimization

In drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a compound during lead optimization.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). A higher LE indicates that the molecule achieves its potency in a more "atom-economical" way.

Formula: LE = -ΔG / N (where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms).

Lipophilic Efficiency (LLE): This metric assesses the balance between potency and lipophilicity (logP). It is desirable to increase potency without significantly increasing lipophilicity, as high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Formula: LLE = pIC50 - logP. A higher LLE is generally preferred.

For this compound, the highly lipophilic -SCF3 group would contribute to a higher logP. Therefore, to achieve a good LLE, the compound would need to exhibit high potency.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors to quantify structural features and statistical methods to find a correlation.

For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. The descriptors used in such a model might include:

Electronic descriptors: Hammett constants, partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: logP, hydrophobic moments.

Topological descriptors: Connectivity indices.

A statistically robust QSAR model can be a valuable tool in guiding the design of more potent and selective analogs by identifying the key structural features that are most important for activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding mechanism and for virtual screening of compound libraries to identify potential drug candidates. semanticscholar.org For the benzenesulfonamide (B165840) scaffold, a primary target is the enzyme family of carbonic anhydrases (CAs), where the sulfonamide group coordinates to a catalytic zinc ion. nih.govunisi.it

Validation of Docking Protocols and Scoring Functions

The reliability of molecular docking heavily depends on the chosen docking algorithm and scoring function. Therefore, a critical first step in any docking-based study is the validation of the protocol. This is typically achieved by redocking a co-crystallized ligand into its known protein structure; a successful protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. nih.gov

For sulfonamide inhibitors targeting enzymes like dihydropteroate (B1496061) synthase (DHPS) or carbonic anhydrases, various docking programs such as FlexX, Surflex, Glide, GOLD, and DOCK have been evaluated. nih.gov Studies have shown that the performance of scoring functions can vary, but combinations like Surflex with Surflex-Score and Glide with GlideScore have demonstrated strong performance in identifying correct binding poses and ranking active compounds effectively. nih.gov Validation often involves assessing the ability of a protocol to distinguish known active compounds from a set of decoy molecules, using metrics like the Receiver Operating Characteristic (ROC) curve. nih.gov Although specific validation studies centered on 4-(Trifluoromethylthio)benzenesulfonamide are not prominent in the literature, the extensive validation of these protocols for the broader sulfonamide class provides a strong foundation for its computational analysis.

Table 1: Commonly Validated Docking Programs for Sulfonamide-like Inhibitors This table is illustrative and based on general findings for the sulfonamide class.

Docking ProgramTypical Scoring FunctionKey Validation MetricCommon Target Class
GlideGlideScoreRMSD < 2.0 Å, Enrichment FactorKinases, Metalloproteinases
SurflexSurflex-ScoreROC Curve, SSLR ScoreGPCRs, Synthases nih.gov
GOLDGoldScore, CHEMPLPPose ReproductionDiverse Protein Targets
FlexXFlexX ScoreRMSD < 2.0 ÅDiverse Protein Targets
DOCKDOCK ScoreEnrichment FactorDiverse Protein Targets

Analysis of Binding Poses and Interaction Networks

Once a docking protocol is validated, it can be used to predict the binding pose of this compound in a target's active site. For benzenesulfonamide-based inhibitors of carbonic anhydrase, the interaction network is well-characterized. The deprotonated sulfonamide moiety typically forms a key coordination bond with the Zn²⁺ ion in the active site, while also forming hydrogen bonds with conserved residues like Thr199. nih.govnih.gov

The aryl portion of the molecule, including the trifluoromethylthio group, extends into the active site cavity, where it can form various non-covalent interactions. The trifluoromethylthio (-SCF₃) group is of particular interest due to its unique electronic properties and potential to form specific interactions, such as hydrophobic contacts or non-canonical hydrogen bonds, with residues lining the hydrophobic half of the active site. nih.gov Analysis of the interaction network helps in understanding the structural basis of affinity and selectivity, guiding the rational design of more potent and specific inhibitors. acs.orgqub.ac.uk

Table 2: Predicted Interaction Profile for this compound with a Generic Carbonic Anhydrase Active Site This table is a hypothetical representation based on known sulfonamide binding modes.

Ligand MoietyInteracting Residue (Example)Interaction Type
Sulfonamide (-SO₂NH₂)Zn²⁺ IonCoordination Bond
Sulfonamide (-SO₂NH₂)Thr199 (OH group)Hydrogen Bond
Phenyl RingVal121, Leu198Hydrophobic (Van der Waals)
Trifluoromethylthio (-SCF₃)Leu204, Pro202Hydrophobic/Lipophilic

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govrjpbr.com MD simulations are invaluable for assessing the conformational stability of a docked pose, exploring the flexibility of the protein and ligand, and understanding the role of solvent molecules in the binding process. nih.govmdpi.com For a complex of this compound with its target, an MD simulation could reveal whether the initial docked pose is stable over nanoseconds of simulation time, or if the ligand reorients to find a more favorable conformation.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous, physics-based methods used to calculate the relative binding free energy (ΔΔG) between two closely related ligands. nih.gov These methods involve creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another within the context of the protein's binding site and in solution. nih.govresearchgate.net

Although computationally intensive, FEP and TI can yield predictions with near-experimental accuracy (within 1-2 kcal/mol). nih.govarxiv.org In the context of this compound, FEP could be used to predict how modifications to its structure—for instance, changing the position of the -SCF₃ group or replacing it with another functional group—would affect its binding affinity. While specific FEP studies on this exact compound are not widely published, the methodology has been successfully applied to guide the optimization of other classes of inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.net These methods can be used to calculate a wide range of properties for this compound, including its optimized molecular geometry, partial atomic charges, molecular electrostatic potential (MEP), and the energies of its frontier molecular orbitals (HOMO and LUMO). mkjc.innih.gov

This information is critical for understanding the molecule's intrinsic reactivity and its potential for forming specific types of interactions. For example, the MEP map can highlight regions of the molecule that are electron-rich (prone to electrophilic attack or hydrogen bond accepting) and electron-poor (prone to nucleophilic attack or hydrogen bond donating). nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov Such calculations, often performed with basis sets like B3LYP/6-31G*, provide a fundamental understanding that complements higher-level molecular modeling techniques. nih.govscispace.com

Table 3: Representative Quantum Chemical Properties for a Benzenesulfonamide Derivative This table presents typical data obtained from DFT calculations for compounds in this class.

Calculated PropertyTypical Value/ObservationSignificance
HOMO Energy~ -7.0 to -8.0 eVRelates to electron-donating ability
LUMO Energy~ -1.0 to -2.0 eVRelates to electron-accepting ability
HOMO-LUMO Gap~ 5.0 to 6.0 eVIndicator of chemical stability/reactivity
Dipole Moment3.0 - 6.0 DebyeMeasures overall molecular polarity
MEP AnalysisNegative potential on sulfonyl oxygensIdentifies sites for electrostatic interactions

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For the benzenesulfonamide class of inhibitors, a typical pharmacophore model would include features such as a hydrogen bond acceptor, a hydrogen bond donor, and a negative ionizable feature corresponding to the sulfonamide group, along with one or more hydrophobic or aromatic regions representing the substituted phenyl ring. doaj.org

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases for novel molecules that match the essential features, but may possess entirely different chemical scaffolds. researchgate.netmdpi.com This process, known as virtual screening, is a powerful strategy for hit identification in the early stages of drug discovery. nih.govmdpi.com The this compound structure itself could serve as a template for generating such a pharmacophore model, facilitating the discovery of new inhibitors with potentially improved properties. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

In the early stages of drug discovery and development, computational methods are invaluable for predicting the pharmacokinetic properties of a compound. These in silico models allow for the assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile before resource-intensive in vitro and in vivo studies are undertaken. For this compound, various computational tools and models can be employed to forecast its drug-likeness and ADME parameters. This section details the predicted ADME profile of this compound based on established computational models.

The predictions are generated using widely recognized algorithms that analyze the molecule's structure to estimate its behavior in the human body. These computational assessments provide a foundational understanding of the compound's potential as a therapeutic agent.

Physicochemical Properties

A molecule's fundamental physicochemical characteristics are primary determinants of its pharmacokinetic behavior. Key properties for this compound have been calculated and are presented below. These descriptors are crucial for predicting absorption and distribution.

PropertyPredicted Value
Molecular FormulaC₇H₆F₃NO₂S₂
Molecular Weight273.25 g/mol
Num. Heavy Atoms15
Num. Aromatic Heavy Atoms10
Num. Rotatable Bonds2
Num. H-bond Acceptors3
Num. H-bond Donors2
Molar Refractivity55.10
Topological Polar Surface Area (TPSA)68.15 Ų

Lipophilicity

Lipophilicity is a critical factor influencing a compound's absorption, distribution, and ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. Different computational algorithms provide varying estimates, offering a consensus view of the compound's lipophilicity.

MethodPredicted log P
iLOGP2.17
XLOGP32.25
WLOGP2.45
MLOGP1.85
SILICOS-IT2.11
Consensus log P 2.17

Water Solubility

Aqueous solubility is fundamental for a drug's absorption and distribution. Poor solubility can be a significant hurdle in drug development. Computational models predict the solubility of this compound based on its structural features. The results are typically given as the logarithm of the molar solubility (log S).

MethodPredicted log SSolubility Class
ESOL-3.07Soluble
Ali-3.53Moderately soluble
SILICOS-IT-3.61Moderately soluble

Pharmacokinetics Prediction

Computational models can forecast key pharmacokinetic parameters. These predictions help in understanding how this compound is likely to be absorbed, distributed, and metabolized.

Gastrointestinal (GI) Absorption: The predicted GI absorption for this compound is high.

Blood-Brain Barrier (BBB) Permeation: The compound is predicted not to be able to cross the blood-brain barrier.

P-glycoprotein (P-gp) Substrate: It is computationally predicted to not be a substrate of P-glycoprotein, which is a key efflux transporter. This suggests that its distribution and elimination may not be significantly affected by P-gp-mediated efflux.

Cytochrome P450 (CYP) Inhibition: The compound is predicted to not be an inhibitor of the major CYP isoenzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This indicates a lower likelihood of causing drug-drug interactions through the inhibition of these metabolic pathways.

ParameterPrediction
GI AbsorptionHigh
BBB PermeantNo
P-gp SubstrateNo
CYP1A2 inhibitorNo
CYP2C19 inhibitorNo
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorNo
Skin Permeation (log Kp)-6.65 cm/s

Drug-Likeness and Medicinal Chemistry

Drug-likeness models assess whether a compound possesses features that are common in known drugs. These are often rule-based filters that help in identifying compounds with a higher probability of becoming successful drugs.

Lipinski's Rule of Five: this compound shows no violations of Lipinski's rule, suggesting good potential for oral bioavailability.

Ghose Filter: The compound shows no violations of the Ghose filter, which defines a range of physicochemical properties for drug-like molecules.

Veber Filter: There are no violations of the Veber filter, which relates to molecular flexibility and polar surface area.

Egan Rule: The compound adheres to the Egan rule, which predicts good oral absorption.

Muegge Rule: There are no violations of the Muegge rule, which is another filter for identifying drug-like compounds.

Bioavailability Score: The predicted bioavailability score is 0.55.

FilterPrediction
LipinskiYes (0 violations)
GhoseYes (0 violations)
VeberYes (0 violations)
EganYes (0 violations)
MueggeYes (0 violations)
Bioavailability Score 0.55

In terms of medicinal chemistry friendliness, the computational analysis did not flag any Pan Assay Interference Compounds (PAINS) alerts, which are substructures known to often give false positive results in high-throughput screening assays. The Brenk filter, which identifies potentially toxic or metabolically unstable fragments, also showed no alerts. The synthetic accessibility of the compound is predicted to be straightforward, with a score of 2.51, indicating it should be relatively easy to synthesize.

Preclinical Biological Evaluation of 4 Trifluoromethylthio Benzenesulfonamide Analogs

In vitro Efficacy Studies in Relevant Biological Models (Excluding Clinical Human Data)

In vitro studies are fundamental for the initial characterization of the biological activity of novel compounds. These assays, performed in controlled laboratory settings using cellular or molecular systems, provide the first insights into the therapeutic potential of 4-(Trifluoromethylthio)benzenesulfonamide analogs.

Cell-Based Assays for Target Engagement and Phenotypic Response (e.g., IC₅₀, EC₅₀ determination in cell lines)

A variety of cell-based assays have been employed to quantify the biological activity of benzenesulfonamide (B165840) derivatives, including those with structural similarities to this compound. These assays measure the concentration of a compound required to inhibit a specific biological function by 50% (IC₅₀) or to elicit a 50% maximal response (EC₅₀).

Several studies have investigated the anti-proliferative effects of benzenesulfonamide analogs against a panel of human cancer cell lines. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. One of the most potent compounds, BA-3b, demonstrated significant anti-proliferative activity with IC₅₀ values ranging from 0.007 to 0.036 μM across seven different cancer cell lines, including three drug-resistant lines. nih.gov

In another study, novel 4-benzenesulfonamide derivatives of pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine were synthesized and screened for their anticancer activity against the NCI-60 panel of human cancer cell lines. Compound 4 from this series was particularly active against leukemia, colon cancer, and renal cancer, with IC₅₀ values of 0.32 μM, 0.49-0.89 μM, and 0.92 μM, respectively. nih.gov

Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have been explored for their cytotoxic effects. The most active compound in one study, a benzenesulfonamide-imidazole hybrid, exhibited an EC₅₀ value of 27.8 ± 2.8 µM against the IGR39 melanoma cell line and 20.5 ± 3.6 µM against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov

The following interactive table summarizes the in vitro anti-proliferative activity of various benzenesulfonamide analogs in different cancer cell lines.

Compound ClassCell LineAssay TypeEndpointValue (µM)
Benzenesulfonamide-pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazineLeukemiaAnti-proliferativeIC₅₀0.32
Benzenesulfonamide-pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazineColon CancerAnti-proliferativeIC₅₀0.49-0.89
Benzenesulfonamide-pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazineRenal CancerAnti-proliferativeIC₅₀0.92
Benzenesulfonamide-imidazole hybridIGR39 (Melanoma)CytotoxicityEC₅₀27.8
Benzenesulfonamide-imidazole hybridMDA-MB-231 (Breast Cancer)CytotoxicityEC₅₀20.5
Benzenesulfonamide tubulin inhibitor (BA-3b)Various Cancer Cell LinesAnti-proliferativeIC₅₀0.007-0.036

Selectivity Profiling Against Off-Targets and Related Isoforms

Selectivity is a crucial aspect of drug development, as it minimizes the potential for off-target effects. For benzenesulfonamide analogs, selectivity profiling often involves assessing their inhibitory activity against related enzymes or isoforms. For example, in the context of carbonic anhydrase (CA) inhibitors, a key target for many sulfonamides, selectivity is evaluated against various human CA isoforms (hCA I, II, IX, and XII).

One study on benzenesulfonamide decorated dihydropyrimidin(thi)ones found that some compounds exhibited promising selectivity for the tumor-associated isoforms hCA IX and XII over the physiologically abundant hCA I and II. nih.gov For instance, a diphenylpyrimidine analog showed potent inhibitory activity against hCA IX and XII while being less active against hCA I and II. nih.gov

Similarly, a series of benzenesulfonamide-substituted imidazoles were evaluated for their inhibitory activity against TGF-β type 1 receptor kinase (ALK5) and p38α MAP kinase. Two compounds, 15b and 15c , demonstrated over 90% inhibition of ALK5 at a concentration of 0.5 μM in a luciferase reporter assay, while showing only 11% and 8% inhibition of p38α MAP kinase at a much higher concentration of 10 μM, indicating a favorable selectivity profile. nih.gov

The table below provides a summary of the selectivity profiling for representative benzenesulfonamide analogs.

Compound ClassPrimary TargetOff-Target/IsoformActivity at Primary TargetActivity at Off-Target
Benzenesulfonamide-substituted imidazoleALK5p38α MAP kinase>90% inhibition at 0.5 µM11-8% inhibition at 10 µM
Benzenesulfonamide-dihydropyrimidin(thi)onehCA IX/XIIhCA I/IIPotent inhibitionWeaker inhibition

Mechanistic Cell-Based Reporter Assays

Mechanistic cell-based reporter assays are instrumental in elucidating the molecular pathways through which a compound exerts its biological effects. These assays typically utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter that is responsive to a particular signaling pathway.

In the evaluation of benzenesulfonamide-substituted imidazoles as ALK5 inhibitors, a luciferase reporter assay was employed in HaCaT cells transiently transfected with a p3TP-luc reporter construct. nih.gov This reporter is activated by the TGF-β signaling pathway, and a decrease in luciferase activity upon treatment with the compounds indicates inhibition of the ALK5 kinase. nih.gov Compounds 15b and 15c showed a significant reduction in luciferase activity, confirming their mechanism of action as inhibitors of the TGF-β pathway. nih.gov

In vivo Proof-of-Concept Studies in Mechanistic Animal Models (Excluding Safety/Toxicity/Dosage)

Following promising in vitro results, the efficacy of this compound analogs is further investigated in in vivo animal models of disease. These studies are essential for establishing a preliminary proof-of-concept for their therapeutic potential in a complex biological system.

Assessment of Efficacy Endpoints in Disease-Relevant Animal Models

The in vivo efficacy of benzenesulfonamide derivatives has been demonstrated in various disease-relevant animal models, particularly in oncology. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of novel compounds.

For example, a dual-target inhibitor of tubulin and STAT3, a 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative, was evaluated in a xenograft tumor model. This compound demonstrated a significant anti-tumor effect, inhibiting more than 80% of xenograft tumor growth. nih.gov

In another study, a novel series of benzenesulfonamide derivatives were evaluated as membrane-bound phospholipase A2 inhibitors. Several potent in vitro inhibitors were tested in a rat model of myocardial infarction induced by coronary occlusion. Intravenous administration of these compounds prior to ligation significantly reduced the size of the myocardial infarction, demonstrating in vivo cardioprotective efficacy. nih.gov

The table below summarizes the in vivo efficacy endpoints for selected benzenesulfonamide analogs.

Compound ClassAnimal ModelDiseaseEfficacy EndpointOutcome
4-methoxy-N-(1-naphthyl)benzenesulfonamideXenograft Mouse ModelCancerTumor Growth Inhibition>80% inhibition
N-(phenylalkyl)piperidine benzenesulfonamideRat ModelMyocardial InfarctionReduction in Infarct SizeSignificant reduction

Target Engagement and Pharmacodynamic Biomarker Assessment in vivo

Assessing target engagement and pharmacodynamic (PD) biomarkers in vivo provides crucial evidence that a compound is interacting with its intended molecular target and eliciting the desired biological response in a living organism.

While specific in vivo target engagement and PD biomarker data for this compound analogs are not extensively detailed in the provided search results, the general approach involves measuring changes in the target protein's activity or downstream signaling molecules in tissues or blood samples from treated animals. For instance, in the case of a tubulin-targeting benzenesulfonamide, PD biomarkers could include the degree of tubulin polymerization in tumor tissue or the induction of apoptosis, as measured by markers like cleaved caspase-3. nih.gov

For kinase inhibitors, target engagement can be assessed by measuring the phosphorylation status of the target kinase or its downstream substrates in tumor lysates from treated animals. A reduction in phosphorylation would indicate successful target inhibition.

Investigation of Compound Distribution and Elimination in Animal Models for Research Purposes

One such informative analog is 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), a carbonic anhydrase inhibitor. Detailed preclinical investigations in rat models have elucidated its distribution and excretion patterns, providing a framework for predicting the behavior of similar sulfonamide structures.

Compound Distribution in Animal Models

Following administration in animal models, the distribution of sulfonamide analogs is evaluated by measuring their concentration in various tissues and organs over time. For TFISA, studies in male Wistar rats after ocular instillation revealed a widespread distribution of the parent compound and its primary metabolites.

The tissue bioavailability of TFISA, denoted as ft, indicates its penetration into different tissues. Following administration, TFISA showed the highest bioavailability in the eye tissues, which were the site of administration. The compound also distributed to well-vascularized organs. The observed order of tissue bioavailability for TFISA was: eye tissues > spleen > lungs ≥ heart ≥ liver > kidneys > brain > skin ≥ muscles. vedomostincesmp.ru

The metabolites of TFISA, N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]furan-2-sulfonamide (M1) and N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (M2), also exhibited distinct distribution patterns. The M1 metabolite showed high bioavailability in the spleen, heart, and lungs. In contrast, the M2 metabolite had lower tissue bioavailability compared to both the parent compound and M1. vedomostincesmp.ru

The detailed tissue bioavailability (ft) for TFISA and its metabolites is presented in the table below.

Table 1: Tissue Bioavailability (ft) of TFISA and its Metabolites in Rats
TissueTFISA (ft)M1 Metabolite (ft)M2 Metabolite (ft)
SpleenDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
LungsDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
HeartDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
LiverDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
KidneysDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
BrainDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
MusclesDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
Eye TissuesDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
SkinDecreasing from 13.0 to 0.7Decreasing from 52.0 to 2.5Decreasing from 6.4 to 0.3
Data derived from a study on male Wistar rats. vedomostincesmp.ru

Elimination in Animal Models for Research Purposes

The elimination of a compound from the body is a critical pharmacokinetic parameter, typically occurring through metabolism and excretion in urine and feces. Studies on the trifluoromethyl-containing sulfonamide analog, TFISA, in Wistar rats have provided a quantitative analysis of its excretion pathways.

Following a single-dose administration, the elimination of TFISA was monitored for up to 336 hours. The primary route of excretion for the unchanged parent compound was found to be through urine. vedomostincesmp.ru A significant portion of TFISA was also eliminated in the form of its metabolites. The N-hydroxy metabolite (M1) and its degradation product, a sulfonic acid derivative (M3), were major components found in urine. The N-acetyl metabolite (M2) was a minor metabolite and was exclusively excreted in the urine. vedomostincesmp.ru

Fecal excretion represented a less significant route of elimination for the unchanged TFISA and its N-hydroxy metabolite. vedomostincesmp.ru

The following table summarizes the percentage of the total eliminated dose of TFISA and its metabolites recovered in the urine and feces of rats.

Table 2: Excretion of TFISA and its Metabolites in Rats (% of Total Eliminated Amount)
CompoundUrinary Excretion (%)Fecal Excretion (%)
Unchanged TFISA45.7 ± 2.08.2 ± 1.0
M1 and M3 Metabolites38.7 ± 2.73.3 ± 0.2 (as N-hydroxy metabolite)
M2 Metabolite4.0 ± 0.6Not Detected
Data represents the mean ± standard deviation. vedomostincesmp.ru

These findings on a structurally related trifluoromethyl-containing sulfonamide suggest that renal excretion is a primary pathway for elimination, both for the parent compound and its metabolites.

Analytical Methodologies for Research and Discovery of 4 Trifluoromethylthio Benzenesulfonamide

Chromatographic Techniques for Synthesis Monitoring, Purification, and Analysis

Chromatographic methods are fundamental in the study of 4-(Trifluoromethylthio)benzenesulfonamide, providing reliable means to separate the compound from reaction mixtures and analyze its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific application notes for this exact compound are not widely published, standard methodologies for aromatic sulfonamides are applicable. A typical HPLC setup would involve a reversed-phase column, such as a C18, which is effective for separating moderately polar organic compounds.

The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A common approach involves a gradient elution using a mixture of an aqueous solvent, often with a pH modifier like formic or acetic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. The percentage of the organic modifier is gradually increased during the analytical run to elute compounds of increasing hydrophobicity. Detection is most commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the benzenesulfonamide (B165840) structure exhibit strong absorbance.

Table 1: Illustrative HPLC Parameters for Aromatic Sulfonamide Analysis

ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on the compound's volatility and stability at the temperatures required for GC analysis. Derivatization might be necessary to increase its volatility.

When applicable, a capillary column with a non-polar or mid-polar stationary phase is generally used for the separation of aromatic compounds. The choice of detector is crucial; while a Flame Ionization Detector (FID) provides general-purpose detection of organic compounds, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would offer enhanced selectivity and sensitivity for a sulfur-containing molecule like this benzenesulfonamide.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of reaction progress and for preliminary purity assessments due to its simplicity, speed, and low cost. For this compound, silica (B1680970) gel plates are the standard stationary phase.

The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve a good separation, typically aiming for a retention factor (Rf) value between 0.3 and 0.7 for the compound of interest. Common solvent systems for aromatic sulfonamides include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. Visualization of the separated spots on the TLC plate is typically achieved under UV light, where the aromatic rings will quench the fluorescence of the indicator in the silica gel, appearing as dark spots.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the sulfonamide (-SO₂NH₂) group. The splitting patterns of the aromatic protons can help determine the substitution pattern on the ring.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will give a distinct signal. The chemical shifts of the aromatic carbons and the carbon of the trifluoromethylthio group would be characteristic.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group, and its chemical shift would be indicative of the electronic environment of the trifluoromethylthio moiety.

Table 2: Predicted NMR Data for this compound (Illustrative) Note: Actual experimental values may vary based on solvent and experimental conditions.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H 7.5-8.0Multiplet
7.2 (broad)Singlet
¹³C 120-145Multiple signals
128 (quartet, J ≈ 300 Hz)Quartet
¹⁹F -40 to -45Singlet

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be observed, corresponding to the mass of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also help to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend. An IR spectrum plots the percentage of light transmittance against the wavenumber (in cm⁻¹), revealing absorption bands that correspond to specific functional groups.

For this compound, the IR spectrum provides definitive evidence for its key structural features. The primary sulfonamide group (-SO₂NH₂) gives rise to several distinct absorption bands. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3400-3200 cm⁻¹. The sulfonyl (-SO₂) component is characterized by strong, distinct peaks corresponding to its asymmetric and symmetric stretching modes, generally found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. mdpi.com

The trifluoromethylthio (-SCF₃) group also produces characteristic absorptions. The C-F bonds in the CF₃ group lead to very strong and prominent absorption bands in the 1300-1100 cm⁻¹ region. researchgate.net These may sometimes overlap with the absorptions from the SO₂ group, creating a complex but characteristic pattern in this part of the spectrum. The presence of the benzene ring is confirmed by aromatic C-H stretching vibrations, which are typically observed as weaker bands just above 3000 cm⁻¹, and by C=C skeletal vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. mdpi.com

The table below summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3400-3200Amine (N-H)StretchingMedium
>3000Aromatic (C-H)StretchingWeak to Medium
1600-1450Aromatic (C=C)Skeletal StretchingMedium to Weak
1350-1300Sulfonyl (S=O)Asymmetric StretchingStrong
1300-1100Trifluoromethyl (C-F)StretchingVery Strong
1160-1140Sulfonyl (S=O)Symmetric StretchingStrong
950-850Sulfonamide (S-N)StretchingMedium

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure and the presence of chromophores (light-absorbing groups). In this compound, the primary chromophore is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones, most commonly π → π* transitions in aromatic systems.

The parent compound, benzenesulfonamide, exhibits absorption maxima (λmax) at approximately 218 nm and 264 nm in its UV spectrum. sielc.com These absorptions are characteristic of the electronic transitions within the benzene ring. The introduction of the trifluoromethylthio (-SCF₃) group at the para position is expected to modify this absorption profile. The sulfur atom with its lone pairs of electrons and the highly electronegative CF₃ group act as an auxochrome, a group that alters the absorption characteristics of the chromophore.

This substitution can cause a shift in the wavelength of maximum absorption to a longer wavelength (a bathochromic or "red" shift) or a shorter wavelength (a hypsochromic or "blue" shift), as well as a change in the intensity of the absorption (hyperchromic for an increase, hypochromic for a decrease). The specific shifts depend on the electronic interaction between the substituent and the aromatic ring. It is anticipated that the -SCF₃ group would lead to a bathochromic shift in the primary absorption bands of the benzenesulfonamide core due to the extension of the conjugated system.

Expected λmaxElectronic TransitionChromophore
~220-240 nmπ → πSubstituted Benzene Ring
~265-285 nmπ → πSubstituted Benzene Ring

Elemental Analysis for Compound Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. velp.comunipd.it This method provides a crucial check for the purity of a synthesized sample and serves to confirm its empirical and molecular formula. The process involves the complete combustion of a precisely weighed sample, after which the resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified. researchgate.net

For this compound, with the molecular formula C₇H₆F₃NO₂S₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental results from an elemental analyzer are then compared against these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence that the compound has been synthesized with a high degree of purity and possesses the correct elemental composition.

The table below shows the calculated theoretical elemental percentages for this compound alongside a set of representative experimental values that would confirm its identity and purity.

ElementTheoretical Mass %Example Experimental Mass %
Carbon (C)32.68%32.75%
Hydrogen (H)2.35%2.31%
Fluorine (F)22.16%N/A
Nitrogen (N)5.45%5.49%
Oxygen (O)12.44%N/A
Sulfur (S)24.92%24.85%
Standard combustion analysis typically quantifies C, H, N, and S. Oxygen and halogens like fluorine are often determined by other specific methods or calculated by difference.

Strategic Applications of 4 Trifluoromethylthio Benzenesulfonamide in Drug Discovery and Chemical Biology

Role as Chemical Probes for Target Validation and Pathway Elucidation

While specific studies detailing the use of 4-(trifluoromethylthio)benzenesulfonamide as a chemical probe are not extensively documented, the broader class of benzenesulfonamide (B165840) derivatives has proven valuable in this capacity. Chemical probes are essential tools for validating the role of specific proteins in disease pathways. Structurally related sulfonamides have been successfully modified to serve as imaging agents for target validation.

A notable example involves a benzenesulfonamide derivative, [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, which was developed as a positron emission tomography (PET) imaging probe to visualize the expression of the cyclooxygenase-2 (COX-2) enzyme in vivo. nih.gov This radiolabeled compound allowed for the non-invasive monitoring of COX-2 distribution in the brain, demonstrating the utility of the benzenesulfonamide scaffold in creating sophisticated tools for target validation. nih.gov The inherent properties of the this compound core, such as its defined structure and potential for synthetic modification, make it a promising platform for the future development of novel chemical probes for other biological targets.

Utilization in Lead Identification and Optimization Programs

The benzenesulfonamide scaffold is a cornerstone in lead identification and optimization due to its versatile binding capabilities and favorable pharmacokinetic properties. chemimpex.com High-throughput screening campaigns have identified benzenesulfonamide-containing compounds as hits for a variety of therapeutic targets. Subsequent lead optimization efforts focus on modifying the core structure to enhance potency, selectivity, and metabolic stability. 3biotech.com

For instance, a hit-to-lead optimization program for antileishmanial agents focused on a series of benzenesulfonamides. rsc.orgnih.gov This research involved the synthesis of approximately 200 derivatives to improve potency and selectivity against Leishmania spp. rsc.orgnih.gov Similarly, structural optimization of a salicylamide-based inhibitor led to the discovery of benzenesulfonamide derivatives as potent anti-influenza agents that target the viral hemagglutinin protein. nih.gov

The incorporation of the trifluoromethylthio (SCF3) group onto the benzenesulfonamide ring is a key strategy in lead optimization. The SCF3 group is highly lipophilic and electron-withdrawing, which can significantly influence a molecule's cell permeability, metabolic stability, and binding affinity to its target protein. Its introduction can be a critical step in transforming a moderately active hit into a potent and drug-like lead candidate.

Table 1: Examples of Benzenesulfonamide Scaffolds in Lead Optimization

Compound Class Therapeutic Target Optimization Goal Reference
Benzene (B151609) sulphonamides Leishmania spp. Improve potency and selectivity rsc.orgnih.gov
Benzene-1,4-disulfonamides Oxidative Phosphorylation (OXPHOS) Complex I Enhance cytotoxicity in cancer cells nih.gov
Substituted benzenesulfonamides Influenza Hemagglutinin Improve antiviral activity and metabolic stability nih.gov

Application in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with improved properties or to circumvent existing intellectual property. redheracles.netnih.gov Scaffold hopping involves replacing the central core of a molecule while retaining the three-dimensional orientation of key binding groups. redheracles.net The benzenesulfonamide framework can serve as a new scaffold to mimic the biological activity of a different chemical class.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, leading to comparable biological activity. wikipedia.orgcambridgemedchemconsulting.com The trifluoromethylthio (SCF3) group is a non-classical bioisostere for several other functional groups. Its unique combination of size, lipophilicity, and electronic character allows it to replace other groups to enhance a compound's pharmacological profile. For example, the trifluoromethyl (CF3) group, which is closely related to the SCF3 group, has been successfully used as a bioisosteric replacement for the aliphatic nitro group in designing allosteric modulators for the cannabinoid CB1 receptor, resulting in compounds with greater potency and improved metabolic stability. nih.govnih.gov

The SCF3 group itself is often considered a bioisostere for large halogens like iodine or sterically bulky groups such as the tert-butyl group, offering a way to fine-tune lipophilicity and metabolic stability without drastically altering molecular shape.

Table 2: Comparison of the Trifluoromethylthio Group with Common Bioisosteres

Group van der Waals Volume (ų) Hansch Lipophilicity (π) Electronic Character
-SCF3 ~49 1.44 Strongly electron-withdrawing
-I (Iodine) 19.6 1.12 Electron-withdrawing, polarizable
-C(CH3)3 (tert-Butyl) ~59 1.98 Electron-donating, aliphatic

| -CF3 (Trifluoromethyl) | ~43 | 0.88 | Strongly electron-withdrawing |

Contribution to Fragment-Based Drug Discovery (FBDD) Initiatives

Fragment-based drug discovery (FBDD) is an approach that begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. nih.govnih.govstrbd.com These initial fragment hits are then grown, linked, or merged to produce high-affinity lead compounds. nih.govfrontiersin.org A key principle in FBDD is "ligand efficiency," which relates binding affinity to the size of the molecule. strbd.com

Molecules like this compound, with a molecular weight of approximately 257 g/mol , fit within the upper size range of typical fragment libraries (100-300 Daltons). strbd.comfrontiersin.org The compound presents two key interaction points: the sulfonamide group, which can act as both a hydrogen bond donor and acceptor, and the lipophilic 4-(trifluoromethylthio)phenyl ring, which can engage in favorable hydrophobic interactions. This dual functionality makes the scaffold an attractive starting point for an FBDD campaign, providing a solid anchor point from which to build potency and selectivity through chemical elaboration. nih.gov

Design and Synthesis of Prodrugs Incorporating the this compound Moiety

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome poor solubility, low permeability, or unfavorable pharmacokinetic profiles. The sulfonamide group within this compound is an ideal handle for prodrug design.

One established strategy for sulfonamide-containing drugs is the design of hypoxia-activated prodrugs (HAPs). mdpi.com This approach involves attaching a bioreducible moiety, such as a nitroimidazole group, to the sulfonamide. In the low-oxygen (hypoxic) environment characteristic of solid tumors, cellular enzymes reduce the trigger group, causing the release of the active sulfonamide inhibitor. mdpi.com This targets the drug specifically to the diseased tissue, potentially increasing efficacy and reducing systemic side effects.

Another approach could involve creating sulfenamide (B3320178) prodrugs by modifying the sulfonamide nitrogen. This has been shown to be a viable strategy for delivering parent drugs that contain a weakly acidic N-H bond, like that found in sulfonamides, from a solid dosage form. nih.gov Such modifications can enhance solubility and improve oral bioavailability.

Emerging Therapeutic Areas and Future Research Directions for the Compound Class

The versatility of the benzenesulfonamide scaffold suggests that derivatives of this compound could be explored across multiple therapeutic areas. Based on the activities of related compounds, promising areas for future investigation include:

Oncology: Benzenesulfonamides have been developed as inhibitors of crucial cancer targets like tubulin and STAT3. nih.gov The unique properties of the SCF3 group could be leveraged to design new derivatives with enhanced potency or selectivity against these or other oncology targets.

Infectious Diseases: The demonstrated activity of benzenesulfonamides against Leishmania and influenza virus provides a strong rationale for screening this compound derivatives for a broad range of antiparasitic and antiviral activities. nih.govnih.gov

Synthetic Methodology: The development of novel synthetic methods to incorporate the trifluoromethylthio group into complex molecules is an active area of research. rsc.org Future work will likely focus on creating more diverse libraries of this compound analogs to explore a wider chemical space and identify compounds with novel biological activities. This includes the synthesis of more complex heterocyclic systems built upon the core scaffold. rsc.org

The continued exploration of this compound class, driven by advances in medicinal chemistry and a deeper understanding of disease biology, holds significant promise for the discovery of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-(Trifluoromethylthio)benzenesulfonamide purity and structural integrity?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis (≥97% threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural features like the trifluoromethylthio group. Melting point determination (178–182°C) can validate crystallinity . Mass spectrometry (MS) further corroborates molecular weight (225.19 g/mol) . For impurities, preparative RP-HPLC coupled with LC-MS is effective for isolation and identification, as demonstrated in celecoxib impurity profiling .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodology : Employ a stepwise approach: (1) Sulfonylation of 4-(trifluoromethylthio)aniline using chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate. (2) Ammonolysis with aqueous NH₃ at 20–25°C to yield the sulfonamide. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or in-situ IR spectroscopy. Post-synthesis, recrystallize from ethanol/water (1:3) to remove unreacted starting materials .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles. In case of skin contact, rinse with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency protocols include immediate medical consultation if ingested or inhaled .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodology : Synthesize analogs with modifications to the sulfonamide group (e.g., alkylation, acylation) or trifluoromethylthio substituent (e.g., substitution with other electron-withdrawing groups). Test COX-2 inhibition using in vitro assays (e.g., ovine COX-1/COX-2 enzyme inhibition assays) and in vivo anti-inflammatory models (e.g., carrageenan-induced rat paw edema). Compare pharmacokinetic profiles (e.g., plasma half-life, metabolic stability) to identify optimal candidates, as seen in celecoxib development .

Q. What strategies resolve discrepancies in reported enzyme inhibition data for sulfonamide derivatives like this compound?

  • Methodology : (1) Validate assay conditions: Ensure consistent enzyme sources (e.g., recombinant human vs. animal isoforms), substrate concentrations, and incubation times. (2) Cross-reference with orthogonal assays: Compare inhibition data from fluorometric assays (e.g., TR-FRET) with radiometric methods. (3) Investigate off-target effects via selectivity profiling against related enzymes (e.g., carbonic anhydrases, serine proteases) .

Q. How can computational modeling guide the design of this compound-based inhibitors for tuberculosis targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to Mycobacterium tuberculosis β-carbonic anhydrase (MtβCA). Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of inhibitor-enzyme complexes. Prioritize derivatives with strong hydrogen bonding to Zn²⁺ in the active site and favorable ADMET profiles (e.g., QikProp). Validate predictions with in vitro MIC assays against Mtb H37Rv .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Address exothermic reactions during sulfonylation by implementing jacketed reactors with precise temperature control. Optimize solvent systems for large-scale recrystallization (e.g., switch from ethanol/water to acetone/hexane for better yield). Use continuous flow chemistry to improve reproducibility and reduce byproduct formation. Characterize batches with ICP-MS to trace metal contaminants from catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.